![molecular formula C17H28ClNO2 B4396511 1-[Cyclohexyl(methyl)amino]-3-(2-methylphenoxy)propan-2-ol;hydrochloride](/img/structure/B4396511.png)
1-[Cyclohexyl(methyl)amino]-3-(2-methylphenoxy)propan-2-ol;hydrochloride
Descripción general
Descripción
1-[Cyclohexyl(methyl)amino]-3-(2-methylphenoxy)-2-propanol hydrochloride is a chemical compound with a complex structure that includes a cyclohexyl group, a methylamino group, and a 2-methylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Cyclohexyl(methyl)amino]-3-(2-methylphenoxy)propan-2-ol;hydrochloride typically involves multiple steps. One common method includes the reaction of cyclohexylamine with 2-methylphenol in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with epichlorohydrin under controlled conditions to yield the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form of the compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions: 1-[Cyclohexyl(methyl)amino]-3-(2-methylphenoxy)-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
1-[Cyclohexyl(methyl)amino]-3-(2-methylphenoxy)-2-propanol hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[Cyclohexyl(methyl)amino]-3-(2-methylphenoxy)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-[Cyclohexyl(methyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride
- 1-[Cyclohexyl(methyl)amino]-3-(3-methylphenoxy)-2-propanol hydrochloride
Comparison: 1-[Cyclohexyl(methyl)amino]-3-(2-methylphenoxy)-2-propanol hydrochloride is unique due to the position of the methyl group on the phenoxy ring. This positional difference can significantly affect the compound’s chemical reactivity, biological activity, and overall properties. Compared to its isomers, this compound may exhibit different binding affinities, reaction rates, and therapeutic potentials.
Propiedades
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-(2-methylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-14-8-6-7-11-17(14)20-13-16(19)12-18(2)15-9-4-3-5-10-15;/h6-8,11,15-16,19H,3-5,9-10,12-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMASGKJRVLTDEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN(C)C2CCCCC2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[[2-[(4-methylcyclohexyl)amino]-2-oxoacetyl]amino]benzoate](/img/structure/B4396433.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-N-(propan-2-yl)propanamide](/img/structure/B4396446.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B4396449.png)
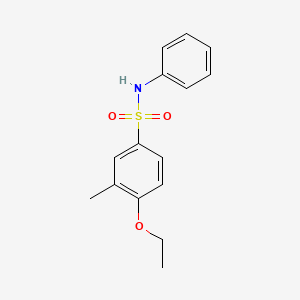
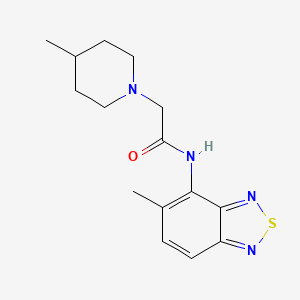
![2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDINE](/img/structure/B4396463.png)

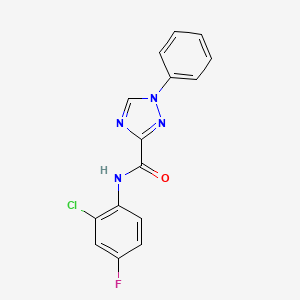
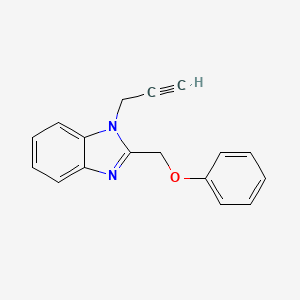
![N-{2-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FORMAMIDE](/img/structure/B4396496.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B4396497.png)
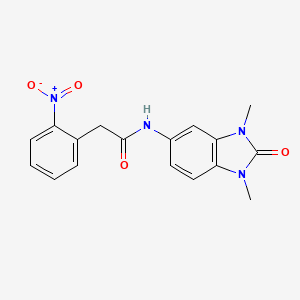
![1-ethyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B4396535.png)
![N-{[1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE](/img/structure/B4396537.png)
